Agrimonolide-6-O-glucopyranoside
Overview
Description
Agrimonolide-6-O-glucopyranoside is a bioactive compound isolated from the herb Agrimonia pilosa Ledeb. It belongs to the class of isocoumarins and is known for its potential therapeutic properties, including α-glucosidase inhibitory activity .
Mechanism of Action
Target of Action
It has been found to have antimicrobial activity , indicating that it may interact with microbial proteins or enzymes.
Mode of Action
It has been suggested that it may exert its effects by modulating the balance between Treg and Th17 cells through the suppression of the Notch and JAK2/STAT3 signaling pathways . This modulation could potentially alter immune responses, contributing to its therapeutic effects.
Biochemical Pathways
Agrimonolide 6-O-glucoside appears to affect the Notch and JAK2/STAT3 signaling pathways . These pathways play crucial roles in cell proliferation, differentiation, and apoptosis, and their modulation could lead to various downstream effects. For instance, the suppression of these pathways could potentially reduce inflammation and mitigate conditions like DSS-induced colitis .
Pharmacokinetics
It is known to be highly lipophilic and can readily cross the blood-brain barrier . This suggests that it may have good bioavailability and could potentially reach various tissues in the body.
Result of Action
Agrimonolide 6-O-glucoside has been found to have hepatoprotective activity . It also mitigates DSS-induced colitis by modulating the balance between Treg and Th17 cells . These effects are likely the result of its interaction with its targets and its influence on various biochemical pathways.
Action Environment
Like other bioactive compounds, its stability, efficacy, and action could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Agrimonolide-6-O-glucopyranoside can be synthesized by extracting the active ingredients from Agrimonia pilosa and combining certain chemical reactions. Common extraction methods include leaching, solvent extraction, and ultrasonic-assisted extraction . The compound is then isolated and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Agrimonia pilosa using optimized solvent extraction methods. The crude extract is then subjected to chromatographic separation to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Agrimonolide-6-O-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides and amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which may exhibit enhanced or modified bioactivity .
Scientific Research Applications
Comparison with Similar Compounds
Agrimonolide-6-O-glucopyranoside is compared with other similar compounds, highlighting its uniqueness:
Agrimonolide: A closely related isocoumarin with similar α-glucosidase inhibitory activity.
Desmethylagrimonolide: Another isocoumarin derivative with potent bioactivity.
Luteolin and Quercetin: Flavonoids isolated from Agrimonia pilosa with competitive α-glucosidase inhibitory activity.
This compound stands out due to its unique glucopyranoside moiety, which enhances its solubility and bioavailability .
Properties
IUPAC Name |
(3S)-8-hydroxy-3-[2-(4-methoxyphenyl)ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O10/c1-31-14-5-2-12(3-6-14)4-7-15-8-13-9-16(10-17(26)19(13)23(30)32-15)33-24-22(29)21(28)20(27)18(11-25)34-24/h2-3,5-6,9-10,15,18,20-22,24-29H,4,7-8,11H2,1H3/t15-,18+,20+,21-,22+,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNBYGORCDLAFG-KAJSMZSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2CC3=C(C(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC[C@H]2CC3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155122 | |
Record name | Agrimonolide-6-O-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126223-29-8 | |
Record name | Agrimonolide-6-O-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126223298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Agrimonolide-6-O-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential antimicrobial properties of Agrimonolide-6-O-glucopyranoside?
A1: Research suggests that this compound, a compound found in Potentilla reptans (Creeping Cinquefoil), demonstrates promising antimicrobial activity. Studies show its efficacy against both Gram-positive and Gram-negative bacteria. Notably, it exhibited significant activity against Staphylococcus aureus and Escherichia coli []. While further research is necessary to fully elucidate its mechanism of action, this compound presents an exciting avenue for developing novel antimicrobial agents.
Q2: How does this compound interact with biological targets?
A2: While specific details on this compound's mechanism of action are still under investigation, one study employed molecular docking simulations to predict its interactions []. This computational analysis suggested that this compound exhibits strong binding affinity to the AcuA protein, a key enzyme involved in bacterial fatty acid biosynthesis. This interaction potentially disrupts the bacterial cell membrane formation, ultimately leading to cell death. Further experimental validation is required to confirm these findings and fully understand the compound's mode of action.
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